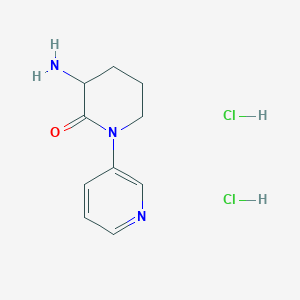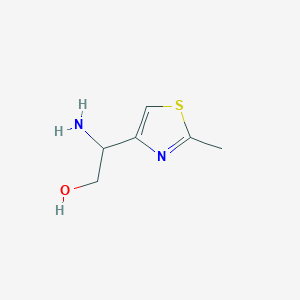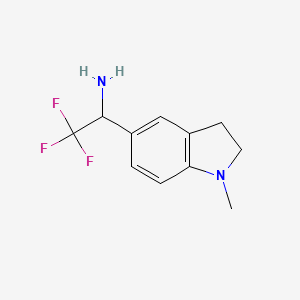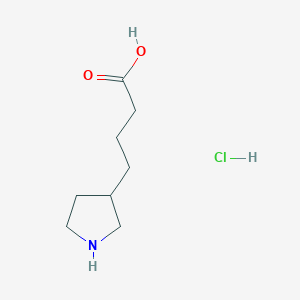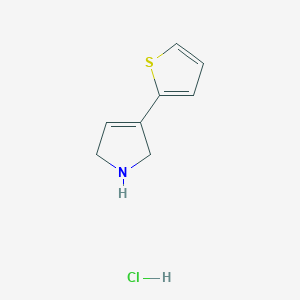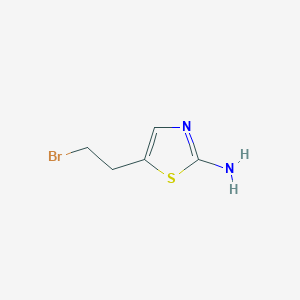![molecular formula C11H13NO3 B13514662 3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine is an organic compound that features a pyrrolidine ring bonded to a benzo[d][1,3]dioxole moiety. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine typically involves the reaction of pyrrolidine with benzo[d][1,3]dioxole derivatives. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) in a solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the function of certain enzymes or proteins involved in cell proliferation. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and triggering cellular stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine
- 5-(Benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its combination of a pyrrolidine ring and a benzo[d][1,3]dioxole moiety allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yloxy)pyrrolidine |
InChI |
InChI=1S/C11H13NO3/c1-2-10-11(14-7-13-10)5-8(1)15-9-3-4-12-6-9/h1-2,5,9,12H,3-4,6-7H2 |
Clave InChI |
VHZTWJDPBIAYEI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1OC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



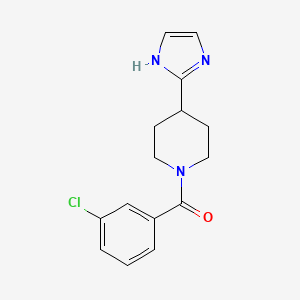
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
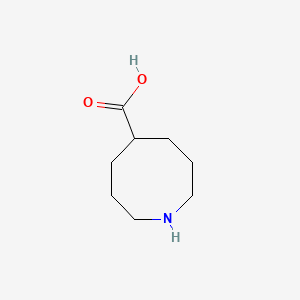
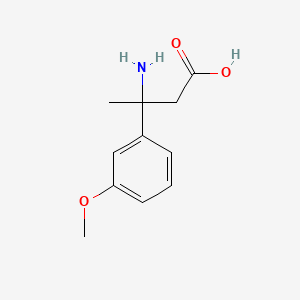


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
